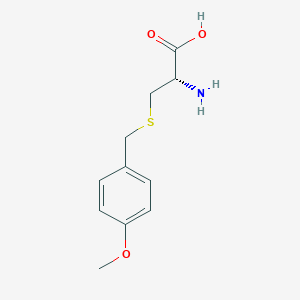

Boc-S-4-methoxybenzyl-D-cysteine

説明

Boc-S-4-methoxybenzyl-D-cysteine is an organic compound with the molecular formula C16H23NO5S and a molecular weight of 341.43 g/mol . It is a derivative of cysteine, an amino acid, and is commonly used as a protecting group in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a 4-methoxybenzyl group, and a D-cysteine residue .

準備方法

Synthetic Routes and Reaction Conditions

Boc-S-4-methoxybenzyl-D-cysteine is typically synthesized by reacting D-cysteine with Boc-S-4-methoxybenzyl chloride[2][2]. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product[2][2].

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and large-scale chromatography[2][2].

化学反応の分析

Types of Reactions

Boc-S-4-methoxybenzyl-D-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and 4-methoxybenzyl groups can be removed under acidic conditions to reveal the free amino and thiol groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products Formed

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Free D-cysteine with exposed amino and thiol groups.

科学的研究の応用

Peptide Synthesis

Role as a Building Block

Boc-S-4-methoxybenzyl-D-cysteine serves as a crucial building block in the synthesis of peptides. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 4-methoxybenzyl substituent on the thiol group, which allows for selective reactions during peptide assembly. This selectivity enhances the efficiency of synthesizing therapeutic peptides by preventing unwanted side reactions involving the thiol group of cysteine .

Case Study: Therapeutic Peptides

In a study focusing on the synthesis of specific peptide sequences for therapeutic applications, this compound was utilized to incorporate D-cysteine residues effectively. The protective groups enabled controlled reactivity, which is essential for forming disulfide bonds that stabilize peptide structures .

Drug Development

Novel Drug Candidates

The unique properties of this compound make it instrumental in developing novel drug candidates, particularly in oncology. Researchers have leveraged its ability to modify biological activity to design targeted therapies that can selectively interact with cancer cells .

Comparative Analysis: Drug Efficacy

A comparative analysis highlighted how this compound derivatives exhibited enhanced efficacy against specific cancer cell lines compared to traditional cysteine derivatives. This improvement is attributed to the compound's structural features that allow for better interaction with biological targets .

Bioconjugation

Facilitating Biomolecule Attachment

this compound is employed in bioconjugation processes to attach biomolecules to surfaces or other molecules. This application is pivotal in developing biosensors and drug delivery systems, where specificity and efficacy are critical .

Case Study: Biosensor Development

In a recent project, researchers used this compound to create a biosensor capable of detecting specific biomarkers associated with disease states. The compound's ability to form stable conjugates facilitated the sensor's sensitivity and specificity .

Antioxidant Research

Potential Antioxidant Properties

Research has explored the antioxidant potential of this compound, particularly its ability to reduce oxidative stress in various diseases. This property makes it a candidate for formulating supplements or pharmaceuticals aimed at mitigating oxidative damage .

Study Findings: Oxidative Stress Reduction

In vitro studies demonstrated that this compound significantly reduced markers of oxidative stress in cellular models, suggesting its potential utility in therapeutic contexts where oxidative damage is implicated .

Analytical Chemistry

Studying Protein Interactions

this compound is also utilized in analytical methods to study protein interactions and modifications. Its incorporation into peptides allows researchers to gain insights into cellular processes and disease mechanisms by tracking changes in protein behavior under various conditions .

Example: Protein Modification Analysis

A comprehensive study employed this compound in mass spectrometry analyses to assess protein modifications post-synthesis. The findings provided valuable information regarding the stability and reactivity of modified proteins under physiological conditions .

Comparative Data Table

| Application Area | Key Features | Notable Outcomes |

|---|---|---|

| Peptide Synthesis | Selective reactivity due to protective groups | Enhanced efficiency in therapeutic peptide assembly |

| Drug Development | Modification of biological activity | Improved efficacy against cancer cell lines |

| Bioconjugation | Stable attachment of biomolecules | Development of sensitive biosensors |

| Antioxidant Research | Reduction of oxidative stress | Potential therapeutic applications |

| Analytical Chemistry | Insights into protein interactions | Valuable data on protein stability and modifications |

作用機序

The primary function of Boc-S-4-methoxybenzyl-D-cysteine is to protect the amino and thiol groups of cysteine during chemical synthesis. The Boc group prevents reactions at the amino group, while the 4-methoxybenzyl group protects the thiol group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds .

類似化合物との比較

Similar Compounds

Boc-S-4-methylbenzyl-D-cysteine: Similar structure but with a methyl group instead of a methoxy group.

Boc-S-4-methoxybenzyl-L-cysteine: The L-enantiomer of Boc-S-4-methoxybenzyl-D-cysteine.

Boc-S-4-methoxybenzyl-D-penicillamine: Contains a penicillamine residue instead of cysteine.

Uniqueness

This compound is unique due to its specific combination of protecting groups and the D-enantiomer of cysteine. This makes it particularly useful in the synthesis of peptides that require the D-form of cysteine, which can have different biological properties compared to the L-form.

生物活性

Boc-S-4-methoxybenzyl-D-cysteine is a cysteine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 4-methoxybenzyl substituent on the thiol group. This compound is primarily utilized in peptide synthesis, particularly for protecting the thiol group of cysteine to prevent unwanted reactions during peptide formation. Its biological activity is significant due to its role in protein structure, function, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The structural features include:

- Boc Group : Provides protection to the amino group.

- 4-Methoxybenzyl Group : Enhances steric hindrance while maintaining reactivity, which is crucial for specific applications in peptide chemistry.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| S-Benzyl-D-cysteine | Benzyl protecting group on thiol | Less sterically hindered than 4-methoxybenzyl |

| Fmoc-S-cysteine | Fmoc protecting group on amino group | More commonly used in solid-phase peptide synthesis |

| Boc-S-phenyl-D-cysteine | Phenyl protecting group on thiol | Different electronic properties affecting reactivity |

| Boc-S-trityl-D-cysteine | Trityl protecting group on thiol | Provides enhanced stability against oxidation |

Antimicrobial Properties

Research indicates that derivatives of cysteine, including this compound, exhibit significant antimicrobial activity. A study found that synthesized cysteine-based compounds demonstrated potent antibacterial and antifungal activities, suggesting that similar derivatives could be explored for therapeutic applications against infections .

Anticancer Potential

Cysteine derivatives have been investigated for their anticancer properties. For instance, compounds with structural similarities to this compound have shown effectiveness in inhibiting cell proliferation across various cancer cell lines. A notable study reported that certain cysteine analogs exhibited IC50 values ranging from 0.124 μM to 3.81 μM against different cancer types, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to participate in disulfide bond formation, which is critical for maintaining protein structure and function. Additionally, its protective groups allow for controlled reactivity during peptide synthesis, facilitating the development of peptides with specific biological functions.

Case Studies

- Antibacterial Activity : In vitro studies demonstrated that cysteine derivatives showed strong binding affinities comparable to established antibiotics like penicillin and ketoconazole, highlighting their potential as alternative antimicrobial agents .

- Anticancer Activity : The National Cancer Institute's screening of cysteine derivatives revealed promising results against various cancer cell lines, with some compounds exhibiting low micromolar IC50 values, suggesting effective inhibition of tumor growth .

特性

IUPAC Name |

(2S)-3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTXRNJMNFVTOM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101152879 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58290-35-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58290-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101152879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。